molecular formula C19H29NO8 B4041193 4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4041193
M. Wt: 399.4 g/mol
InChI Key: QZOJXPMBXGNZMM-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring substituted with methoxyphenoxy and ethoxy groups, and it is often studied for its potential therapeutic and industrial applications.

Scientific Research Applications

4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research has explored its potential use in treating psychiatric disorders due to its structural similarity to selective serotonin reuptake inhibitors (SSRIs).

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methoxyphenol with ethylene oxide to form 2-(2-methoxyphenoxy)ethanol. This intermediate is then reacted with 2,6-dimethylmorpholine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. In the context of its potential therapeutic applications, the compound may act on serotonin receptors, influencing neurotransmitter levels and modulating mood and behavior. The exact molecular pathways involved are still under investigation, but its structural similarity to SSRIs suggests a similar mode of action.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-2-methoxyphenol: This compound shares a similar methoxyphenol structure but lacks the morpholine ring and ethoxy groups.

    2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another compound with a methoxyphenoxy group but different functional groups and overall structure.

Uniqueness

4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine is unique due to its combination of a morpholine ring with methoxyphenoxy and ethoxy groups

Properties

IUPAC Name

4-[2-[2-(2-methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4.C2H2O4/c1-14-12-18(13-15(2)22-14)8-9-20-10-11-21-17-7-5-4-6-16(17)19-3;3-1(4)2(5)6/h4-7,14-15H,8-13H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOJXPMBXGNZMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=CC=CC=C2OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
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4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

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